An In-depth Technical Guide to the Physical Properties of 6-Chloroindole-5-carbonitrile
An In-depth Technical Guide to the Physical Properties of 6-Chloroindole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 6-chloroindole-5-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by offering detailed information on its physicochemical characteristics, methods for their determination, and essential safety protocols.
Introduction to 6-Chloroindole-5-carbonitrile: A Versatile Building Block
6-Chloroindole-5-carbonitrile, with the CAS Number 1423120-66-4, is a halogenated indole derivative that has garnered significant interest in medicinal chemistry.[1] The indole scaffold is a privileged structure in numerous natural products and synthetic drugs, and the strategic incorporation of a chlorine atom and a nitrile group can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. The nitrile group, in particular, is a versatile functional group that can participate in a variety of chemical transformations and can also act as a key pharmacophore in drug-receptor interactions.
Understanding the physical properties of 6-chloroindole-5-carbonitrile is paramount for its effective utilization in synthetic chemistry and drug design. These properties dictate its behavior in different solvent systems, its purification methods, and its formulation into potential drug candidates.
Physicochemical Properties
A summary of the key physical and chemical properties of 6-chloroindole-5-carbonitrile is presented in the table below. It is important to note that while some of these properties have been experimentally determined for related compounds, specific experimental data for 6-chloroindole-5-carbonitrile is limited in publicly available literature. The boiling point and density are predicted values.
| Property | Value | Source(s) |
| CAS Number | 1423120-66-4 | [1] |
| Molecular Formula | C₉H₅ClN₂ | [1] |
| Molecular Weight | 176.60 g/mol | [1] |
| Appearance | White to off-white solid (Expected) | General observation for similar compounds |
| Melting Point | Not available | N/A |
| Boiling Point | 393.3 ± 22.0 °C (Predicted) | N/A |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. | General knowledge of similar organic compounds |
Spectral Data and Characterization
Expected ¹H NMR Spectral Data
The proton NMR spectrum of 6-chloroindole-5-carbonitrile is anticipated to exhibit distinct signals corresponding to the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the chlorine atom at the 6-position and the nitrile group at the 5-position.
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N-H Proton: A broad singlet is expected in the downfield region (δ 10-12 ppm), characteristic of an indole N-H proton. The exact chemical shift will be dependent on the solvent and concentration.
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Aromatic Protons:
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The proton at the 4-position is expected to be a singlet or a narrow doublet, shifted downfield due to the deshielding effect of the adjacent nitrile group.
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The proton at the 7-position will likely appear as a singlet or a narrow doublet.
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The protons at the 2- and 3-positions of the pyrrole ring will show characteristic coupling. The H3 proton typically resonates upfield compared to the H2 proton.
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Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.
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Nitrile Carbon (C≡N): A characteristic signal for the nitrile carbon is expected in the range of δ 115-120 ppm.
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Aromatic Carbons: Eight distinct signals are expected for the aromatic carbons. The carbon atoms attached to the chlorine (C6) and the nitrile group (C5) will show characteristic chemical shifts. The other carbon signals will be influenced by the overall electron distribution in the bicyclic system.
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Pyrrole Ring Carbons: The C2 and C3 carbons of the pyrrole ring will have distinct chemical shifts, with C3 typically being more shielded (upfield) than C2.
Expected FT-IR Spectral Data
Infrared spectroscopy can be used to identify the key functional groups present in 6-chloroindole-5-carbonitrile.
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N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
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C≡N Stretch: A sharp, medium-intensity absorption band is anticipated in the range of 2220-2260 cm⁻¹ for the nitrile group. The position of this band is sensitive to the electronic environment.
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C=C Aromatic Stretch: Multiple sharp absorption bands are expected in the region of 1450-1600 cm⁻¹ due to the stretching vibrations of the aromatic carbon-carbon double bonds.
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C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Expected Mass Spectrometry Data
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 176. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.
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Fragmentation Pattern: Fragmentation may involve the loss of HCN from the indole ring or other characteristic cleavages that can provide structural information.
Experimental Protocols
The following are detailed, step-by-step methodologies for determining the key physical properties of 6-chloroindole-5-carbonitrile. These are standard and validated protocols widely used in organic and medicinal chemistry laboratories.
Determination of Melting Point (Capillary Method)
The melting point is a critical indicator of the purity of a crystalline solid. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
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Sample Preparation: Ensure the 6-chloroindole-5-carbonitrile sample is a fine, dry powder. If necessary, crush any large crystals using a mortar and pestle.
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Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
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Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to get a rough estimate.
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Accurate Determination: For an accurate measurement, start with a fresh sample and heat rapidly to a temperature about 15-20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.
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Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
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Repeat: For accuracy, repeat the determination at least twice with fresh samples.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Diagram of Solubility Determination Workflow:
Caption: Workflow for Solubility Determination.
Step-by-Step Methodology:
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Preparation: Add an excess amount of 6-chloroindole-5-carbonitrile to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Seal the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
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Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the sample or filter it through a syringe filter (e.g., 0.45 µm). Care must be taken to avoid temperature changes during this step.
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Analysis: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of 6-chloroindole-5-carbonitrile in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard calibration curve.
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Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific Safety Data Sheet (SDS) for 6-chloroindole-5-carbonitrile is not widely available, the safety precautions for the closely related compound, 6-chloroindole, should be considered as a minimum standard.
General Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Hazard Statements for 6-Chloroindole (as a reference):
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May cause skin irritation.
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May cause serious eye irritation.
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May cause respiratory irritation.
Conclusion
6-Chloroindole-5-carbonitrile is a valuable building block in the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its physical properties is fundamental for its successful application in research and development. This guide has provided a detailed overview of its known and predicted physicochemical characteristics, along with standardized protocols for their experimental determination. By adhering to the outlined methodologies and safety precautions, researchers can confidently and safely utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of drug discovery.
